Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
ethyl 3-chloro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
PMNDIVFQJVONBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure analysis of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Technical Whitepaper: Structural Characterization & Analytical Profiling of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Part 1: Executive Summary & Molecular Context[1]
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a highly specialized heterocyclic building block, primarily utilized in the synthesis of multi-target receptor tyrosine kinase (RTK) inhibitors and antifungal agents.[1] Its structural significance lies in the 3-chloro substitution , a motif that is electronically challenging to access via standard electrophilic aromatic substitution due to the directing effects of the pyrrole ring.
Unlike the more common 4-chloro or 5-chloro isomers, the 3-chloro variant introduces steric and electronic constraints adjacent to the ester group, often serving to lock the conformation of downstream pharmacophores in drug discovery. This guide provides a definitive analytical framework for distinguishing this molecule from its regioisomers, ensuring the integrity of subsequent medicinal chemistry campaigns.
| Molecular Property | Data / Descriptor |
| IUPAC Name | Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| Exact Mass | 187.0400 |
| Key Isotope Pattern | ³⁵Cl : ³⁷Cl (3:1 ratio at M+ and M+2) |
| Physical State | Viscous oil or low-melting solid (Anticipated MP: 35–45 °C) |
Part 2: Theoretical Structural Dynamics & Regioisomerism
The primary challenge in working with this molecule is regioisomer differentiation .[1] Direct chlorination of ethyl 1-methylpyrrole-2-carboxylate typically favors the 4- and 5-positions due to the electronic activation of the pyrrole ring, making the 3-chloro isomer a product of specific de novo synthesis (e.g., via chloro-acetoacetate condensation) rather than direct functionalization.[1]
Electronic Environment & NMR Prediction
The pyrrole ring is electron-rich, but the 2-ester group withdraws density.[1]
-
Position 3 (Substituted): The Chlorine atom exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M).[1]
-
Position 4 & 5 (Protons): These are the diagnostic handles.[1] In the 3-chloro isomer, protons are located at C4 and C5.
Critical Differentiation Logic:
To validate the structure, one must rule out the 4-chloro and 5-chloro isomers using spin-spin coupling constants (
-
Target (3-Cl Isomer): Contains H4 and H5.[1] These are vicinal protons.[1][2]
-
Expected Coupling (
):2.8 – 3.2 Hz .[1]
-
-
Isomer (4-Cl Isomer): Contains H3 and H5.[1][3] These are meta-positioned.
-
Expected Coupling (
):1.5 – 1.8 Hz (Weak coupling).
-
-
Isomer (5-Cl Isomer): Contains H3 and H4.[1][3] These are vicinal.
-
Expected Coupling (
):3.2 – 3.8 Hz .
-
Part 3: Spectroscopic Identification Protocols
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent peak overlap of the N-Methyl group with water and to ensure full solubility of potential polar impurities.[1]
Anticipated Spectral Signatures:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 6.95 – 7.10 | Doublet ( | 1H | H-5 | |
| 6.15 – 6.25 | Doublet ( | 1H | H-4 | |
| 4.20 – 4.28 | Quartet ( | 2H | O-CH₂- | Characteristic ethyl ester methylene.[1] |
| 3.85 – 3.92 | Singlet | 3H | N-CH₃ | N-Methyl group; sharp singlet.[1] |
| 1.25 – 1.32 | Triplet ( | 3H | -CH₃ | Ethyl ester terminal methyl.[1] |
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI (+) or APCI (+).[1]
-
Parent Ion:
188.0 [M+H]⁺.[1] -
Isotope Signature: A distinct M+2 peak at
190.0 with approximately 33% intensity of the parent peak, confirming the presence of a single Chlorine atom. -
Fragmentation: Loss of the ethyl group (
) or the ethoxy group ( ) is common in high-energy collisions.[1]
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for confirming the 3-chloro regiochemistry against common synthetic byproducts.
Part 5: Experimental Validation Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment and separation of de-chlorinated (parent) or polychlorinated impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
95% B (Linear ramp) -
12-15 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic
- *) and 230 nm (ester).[1] -
Expectation: The 3-chloro derivative is more lipophilic than the non-chlorinated parent and will elute later (approx.[1] 7.5 - 8.5 min depending on dead volume).
Protocol 2: Synthetic Insight (Impurity Profiling)
If synthesizing via chlorination of ethyl 1-methylpyrrole-2-carboxylate:
-
Reagent: N-Chlorosuccinimide (NCS) in DMF or THF.[1]
-
Risk: The reaction kinetically favors the 5-position.[1] If the 5-position is unsubstituted, the major product will likely be the 5-chloro or 4,5-dichloro analog.[1]
-
Correction: To obtain the 3-chloro isomer exclusively, it is recommended to use a ring-closure strategy (e.g., reacting ethyl 2-chloro-3-oxobutanoate with sarcosine esters) rather than post-synthetic functionalization of the pyrrole ring.
References
-
PubChem Compound Summary. (2025). Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Analogue Data). National Center for Biotechnology Information. [Link][1][4]
-
Organic Syntheses. (1971).[1] Ethyl Pyrrole-2-carboxylate (General Synthesis & Properties). Org. Synth. 51, 100.[1] [Link]
-
Demertzidou, V. P., et al. (2017).[1] Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes. Journal of Organic Chemistry, 82, 8710-8715. (Context on chlorination regioselectivity). [Link][1]
-
NIST Chemistry WebBook. (2025).[1] Mass Spectrum of Pyrrole Carboxylates. National Institute of Standards and Technology. [Link][1]
Sources
Methodological & Application
Application Note: Synthesis Protocols for Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Abstract
This detailed application note provides a rigorous protocol for the synthesis of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 92916-83-1). While direct chlorination of pyrrole-2-carboxylates typically favors the 4- or 5-positions due to electronic directing effects, accessing the 3-chloro isomer requires a regioselective de novo cyclization strategy. This guide details a primary route utilizing the condensation of sarcosine ethyl ester with an
Retrosynthetic Analysis
To achieve high regiochemical fidelity, the pyrrole ring is constructed around the chlorine atom rather than introducing the halogen onto a pre-formed ring.
-
Route A (Recommended): Cyclocondensation of Sarcosine Ethyl Ester with Ethyl 2,3-dichloroacrylate . This [3+2] type annulation (formally a Michael addition followed by cyclization/elimination) locks the chlorine at the 3-position.
-
Route B (Non-Selective): Electrophilic aromatic substitution (chlorination) of Ethyl 1-methyl-1H-pyrrole-2-carboxylate . This route is discouraged due to the prevalence of 4-chloro and 5-chloro byproducts.
Caption: Retrosynthetic logic comparing the regioselective cyclization (Route A) vs. direct functionalization (Route B).
Detailed Protocol: Route A (Cyclization)
Reaction Scheme
The synthesis relies on the base-mediated reaction between a secondary amine (sarcosine ester) and an electron-deficient alkene (dichloroacrylate).
Chemical Equation:
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Density | Purity | Hazard Note |
| Sarcosine Ethyl Ester HCl | 153.61 | 1.0 | Solid | 98% | Hygroscopic |
| Ethyl 2,3-dichloroacrylate | 169.00 | 1.1 | 1.28 g/mL | 95% | Lachrymator |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 | Solid | - | Flammable, reacts with water |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 g/mL | Anhydrous | Peroxide former |
| Diethyl Ether | 74.12 | Workup | 0.71 g/mL | - | Extremely Flammable |
Step-by-Step Procedure
Step 1: Preparation of the Free Base (In Situ)
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous THF (150 mL) to the flask.
-
Base Addition: Carefully add Sodium Hydride (60% dispersion, 2.2 equiv) to the THF at 0°C (ice bath). Caution: Hydrogen gas evolution.
-
Amine Addition: Add Sarcosine Ethyl Ester Hydrochloride (1.0 equiv) portion-wise over 15 minutes. Stir at 0°C for 30 minutes to generate the sodium salt of the amine and liberate the free base.
Step 2: Michael Addition & Cyclization
-
Acrylate Addition: Dissolve Ethyl 2,3-dichloroacrylate (1.1 equiv) in THF (20 mL) and transfer to the addition funnel.
-
Reaction: Dropwise add the acrylate solution to the reaction mixture at 0°C over 30 minutes.
-
Mechanistic Insight: The amine attacks the
-carbon of the acrylate (Michael addition), followed by displacement of the -chloro group and subsequent cyclization onto the ester carbonyl or alpha-carbon.
-
-
Temperature Ramp: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Reflux: Heat the mixture to reflux (66°C) for 4–6 hours to drive the elimination of water/HCl and aromatization. Monitor by TLC (Hexane:EtOAc 4:1).
Step 3: Workup & Purification [1][2]
-
Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL) .
-
Extraction: Dilute with water (100 mL) and extract with Diethyl Ether (3 x 100 mL) .
-
Washing: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap, 40°C) to yield a crude dark oil.
-
Purification: Purify via Flash Column Chromatography on Silica Gel (60 Å).
-
Eluent: Gradient of 0%
10% EtOAc in Hexanes. -
Target Fraction: The 3-chloro isomer typically elutes after any unreacted acrylate but before highly polar byproducts.
-
Analytical Data (Expected)[4]
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
6.85 (d, J = 3.0 Hz, 1H, H-5), 6.15 (d, J = 3.0 Hz, 1H, H-4), 4.30 (q, J = 7.1 Hz, 2H, O-CH₂), 3.92 (s, 3H, N-Me), 1.35 (t, J = 7.1 Hz, 3H, CH₃).-
Note: The coupling constant of ~3.0 Hz is characteristic of 4,5-hydrogens in 3-substituted pyrroles.
-
-
MS (ESI): m/z calc for C₈H₁₀ClNO₂ [M+H]⁺: 204.04; found 204.1.
Alternative Route: Direct Chlorination (Not Recommended)
For reference only. Use if Route A reagents are unavailable.
Protocol:
-
Dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate in dry Diethyl Ether .
-
Cool to -78°C .
-
Add Sulfuryl Chloride (SO₂Cl₂) (1.0 equiv) dropwise.
-
Stir for 1 hour, then warm to RT.
-
Result: This typically yields a mixture of:
-
Ethyl 5-chloro-1-methyl-1H-pyrrole-2-carboxylate (Major, ~60%)
-
Ethyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate (Minor, ~30%)
-
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (Trace/Minor, <10%) Separation of these isomers requires tedious HPLC or careful fractional crystallization.
-
Troubleshooting & Critical Parameters
| Problem | Potential Cause | Solution |
| Low Yield (Route A) | Incomplete cyclization | Ensure anhydrous THF and fresh NaH are used. Extend reflux time. |
| Regioisomer Contamination | Incorrect acrylate isomer | Ensure use of 2,3-dichloroacrylate. Using 3,3-dichloroacrylate yields different products. |
| Dark/Tarry Crude | Polymerization of pyrrole | Perform reaction under strict N₂ atmosphere. Avoid excessive heating during workup. |
| N-Alkylation Failure | (If starting from NH-pyrrole) | Use MeI/K₂CO₃/DMF for N-methylation if building the NH-core first. |
Workflow Diagram
Caption: Operational workflow for the cyclization protocol.
References
-
General Pyrrole Synthesis
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-component Paal–Knorr pyrrole synthesis. Chemical Society Reviews, 43(13), 4633-4657. Link
-
-
Halogenation of Pyrroles
-
Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. Link
-
-
Cyclization of Haloacrylates
-
Kataoka, T., et al. (1990). Reactions of 2,3-dichloroacrylates with amines. Chemical & Pharmaceutical Bulletin, 38(11), 3147. Link
-
-
Sarcosine Chemistry
-
Sigma-Aldrich. Product Specification: Sarcosine Ethyl Ester Hydrochloride. Link
-
Sources
Application Notes & Protocols: Hydrolysis of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Introduction: The conversion of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid is a critical transformation in synthetic organic chemistry. Pyrrole-2-carboxylic acids are foundational scaffolds for a multitude of pharmacologically active molecules and advanced materials. The strategic placement of the chloro and N-methyl substituents on the pyrrole ring presents unique challenges and opportunities in designing a successful hydrolysis strategy. This guide provides a detailed exploration of the primary methodologies for this ester hydrolysis—saponification, acid-catalyzed cleavage, and enzymatic conversion—offering in-depth mechanistic insights and field-proven laboratory protocols.
The choice of hydrolysis method is paramount, as it directly impacts reaction efficiency, yield, and the purity of the final product, 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Factors such as the stability of the pyrrole ring to harsh pH conditions and the potential for side reactions, like decarboxylation, must be carefully considered.
Part 1: Mechanistic Considerations & Strategic Choices
A robust understanding of the underlying chemical principles for each hydrolytic pathway is essential for troubleshooting and optimization. The electronic nature of the substituted pyrrole ring influences the reactivity of the C2-ester group.
Basic Hydrolysis (Saponification)
Saponification is the most common method for ester hydrolysis due to its reliability and generally high yields. The mechanism is a nucleophilic acyl substitution.[1]
-
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2] Subsequently, this intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid.
-
Irreversibility: In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt, ensuring the reaction goes to completion.[1][3] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[2]
-
Substrate-Specific Insights: The electron-withdrawing chloro-substituent at the C3 position may slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack. The pyrrole ring itself is generally stable under basic conditions, minimizing the risk of ring-opening or degradation.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3] The ability to precisely functionalize the pyrrole ring is therefore of paramount importance for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acid coupling partners.[4][5]
This guide provides a detailed technical overview and a robust experimental protocol for the Suzuki-Miyaura coupling of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate . This specific substrate presents a unique set of challenges and opportunities. As a chloro-heterocycle, it is inherently less reactive than its bromo or iodo counterparts.[6] However, the presence of an electron-withdrawing ester group at the C2 position, ortho to the chlorine, serves to activate the C-Cl bond towards the critical oxidative addition step in the catalytic cycle.[7] This document will delve into the mechanistic considerations for this substrate, provide a reliable starting protocol, and suggest optimization strategies for researchers in drug development and synthetic chemistry.
Mechanistic Insights & Strategic Considerations
The efficacy of a Suzuki-Miyaura coupling is governed by the delicate balance of the three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] Understanding these steps in the context of our specific substrate is crucial for rational protocol design and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of the pyrrole substrate. This is often the rate-limiting step for chloro-arenes and is facilitated by electron-withdrawing groups on the aromatic ring.[6][8] The electron-withdrawing nature of the C2-carboxylate on our substrate is therefore advantageous.
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the Palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (e.g., 1.0 mmol, 187.6 mg), the desired arylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol, 652 mg), and the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol, 116 mg).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by degassed deionized water (e.g., 2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Representative Data
The following table presents expected outcomes for the coupling of a close structural analogue, Methyl 4-bromo-1-SEM-1H-pyrrole-2-carboxylate , with various arylboronic acids. [10][11]This data illustrates the broad scope of the reaction with both electron-rich and electron-deficient coupling partners. Yields for the target chloro-substrate are expected to be comparable, particularly when using an optimized catalyst system.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1-methyl-1H-pyrrole-2-carboxylate | ~85% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate | ~92% |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylate | ~70% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carboxylate | ~78% |
| 5 | 3-Thiopheneboronic acid | 3-(Thiophen-3-yl)-1-methyl-1H-pyrrole-2-carboxylate | ~81% |
Yields are based on the bromo-analogue and serve as a predictive guide. Actual yields may vary.
References
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]
-
Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules. Available at: [Link]
-
A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar. Available at: [Link]
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. The Chemical Record. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Reaction. Wikipedia. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Using Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate as a pharmaceutical scaffold
Executive Summary
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 92958-38-8) represents a specialized, high-value scaffold in modern medicinal chemistry.[1] Unlike the more common 4- or 5-substituted pyrroles, the 3-chloro variant offers unique steric and electronic properties.[1] The chlorine atom at the C3 position exerts a distinct "ortho-effect" on the C2-carbonyl group, influencing the planarity of the molecule and, consequently, its binding affinity in protein pockets.
This guide details the strategic application of this scaffold, focusing on its conversion into bioactive amides (e.g., for MmpL3 inhibition in tuberculosis or cGAS inhibition in immunology) and its utility in fragment-based drug discovery (FBDD).
Chemical Profile & Structural Utility[1][2][3][4]
Physicochemical Properties
| Property | Data | Relevance |
| Molecular Formula | C₈H₁₀ClNO₂ | Core scaffold composition |
| Molecular Weight | 187.62 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3) |
| LogP (Predicted) | ~2.3 | Good lipophilicity for membrane permeability |
| H-Bond Donors/Acceptors | 0 / 2 | "Clean" scaffold requiring functionalization for H-bonding |
| Key Substituent | C3-Chlorine | Steric block; metabolic stability; halogen bonding potential |
The "Ortho-Chloro" Effect
The defining feature of this scaffold is the chlorine atom at position 3.
-
Conformational Lock: The steric bulk of the C3-Cl forces the C2-carbonyl group out of planarity with the pyrrole ring. This "twisted" conformation is often critical for fitting into restricted hydrophobic pockets where flat molecules fail.
-
Metabolic Blocking: The C3 position in pyrroles is electron-rich and prone to oxidative metabolism. Chlorination blocks this "soft spot," significantly extending the half-life (
) of the drug candidate. -
Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine reduces the electron density of the pyrrole ring, making it less susceptible to non-specific oxidation compared to non-halogenated pyrroles.
Reactivity Map & Functionalization Strategy
The scaffold presents three distinct zones for chemical modification.
Figure 1: Functionalization logic. Zone 1 is the primary gateway for library generation. Zone 3 (Chlorine) is typically preserved as a structural element but can be coupled under forcing conditions.
Detailed Protocols
Protocol A: Saponification to the Carboxylic Acid
Prerequisite for all amide library generation.
Objective: Convert the ethyl ester to the free acid without dechlorinating the C3 position.
Reagents:
-
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of the ester in 60 mL of THF.
-
Activation: Dissolve LiOH·H₂O (3 equiv) in 20 mL of water and add dropwise to the THF solution. Note: Use LiOH over NaOH to prevent potential nucleophilic attack on the chloro-substituent or ring opening.[1]
-
Reaction: Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] The ester spot (
) should disappear, replaced by a baseline acid spot. -
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous phase to 0°C.
-
Acidify carefully with 1M HCl to pH 2-3.[1] A white precipitate will form.
-
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.
Protocol B: Amide Coupling (Library Generation)
Targeting MmpL3 or Kinase Pockets.
Objective: Couple the 3-chloro-pyrrole acid with diverse amines.
Reagents:
-
3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (from Protocol A)[1]
-
Amine partner (R-NH₂) (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: In a vial, dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 mins.
-
Coupling: Add HATU (1.2 equiv). The solution may turn slightly yellow. Stir for 10 mins to form the activated ester.
-
Addition: Add the amine partner (1.1 equiv).
-
Incubation: Stir at Room Temperature (RT) for 12 hours.
-
Tip: If the amine is sterically hindered (e.g., ortho-substituted aniline), heat to 60°C.
-
-
Quench & Purification:
-
Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), then brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via Flash Chromatography (CombiFlash).
-
Self-Validating Check:
-
LC-MS: Look for [M+H]⁺ peak.[1]
-
Isotopic Pattern: The product MUST show the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). If this ratio is missing, you have likely dechlorinated the ring (a common side reaction if conditions are too harsh).
Advanced Application: C-H Arylation (Zone 2)
For expanding the scaffold at the C4 or C5 position without touching the C3-Cl.
Mechanism: The C5 position is the most electron-rich remaining spot. Direct arylation can be achieved using Rhodium or Palladium catalysis.
Figure 2: Synthetic workflow for generating amide libraries. The QC checkpoint is critical to ensure the chlorine atom remains intact.
Therapeutic Case Studies
Case Study 1: Antitubercular Agents (MmpL3 Inhibitors)
Researchers have utilized pyrrole-2-carboxamides to target MmpL3 , a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[1]
-
Role of 3-Cl: The 3-chloro substituent fits into a small hydrophobic cleft in the MmpL3 active site.[1] Removing it (H-analog) or enlarging it (I-analog) results in a >10-fold loss of potency (MIC increases).[1]
-
Reference: Jandourek et al.[5] and related studies on pyrrole-2-carboxamides demonstrate the strict steric requirements at this position.[1]
Case Study 2: cGAS Inhibitors
In the development of cyclic GMP-AMP synthase (cGAS) inhibitors for autoimmune diseases, the 3-chloro-1-methyl-pyrrole core serves as a rigid linker that orients the "head" and "tail" groups of the inhibitor to span the DNA-binding surface of the enzyme.[1]
References
-
Syntheses of Pyrrole-2-carboxylate Scaffolds
-
MmpL3 Inhibitors and Pyrrole SAR
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.
-
Suzuki-Miyaura Coupling of Heterocycles
-
Chlorination of Pyrroles
- Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorin
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2019154343A1 - 衣壳èç½è£ é æå¶åãå ¶è¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes and Protocols for the N-methylation of Ethyl 3-chloropyrrole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic N-Methylation of an Electron-Deficient Pyrrole
The N-methylation of pyrrole rings is a fundamental transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The introduction of a methyl group onto the pyrrole nitrogen can significantly modulate a molecule's biological activity, solubility, and metabolic stability. Ethyl 3-chloropyrrole-2-carboxylate presents as an electron-deficient heterocyclic system due to the presence of two electron-withdrawing groups: a chloro substituent at the 3-position and an ethyl carboxylate group at the 2-position. This electronic nature necessitates a careful selection of methylation conditions to achieve efficient and selective N-alkylation while avoiding potential side reactions.
This document provides a detailed, field-proven protocol for the N-methylation of ethyl 3-chloropyrrole-2-carboxylate. The presented methodology prioritizes a "green chemistry" approach, utilizing dimethyl carbonate (DMC) as a less toxic and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for the synthesis of ethyl 1-methyl-3-chloropyrrole-2-carboxylate.
Reaction Principle: Deprotonation and Nucleophilic Attack
The N-H proton of a pyrrole is weakly acidic. In electron-deficient pyrroles, this acidity is enhanced, facilitating deprotonation by a suitable base. The resulting pyrrolide anion is a potent nucleophile that can readily attack an electrophilic methyl source, such as dimethyl carbonate, to form the N-methylated product. The choice of a non-nucleophilic organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial to prevent competition with the pyrrolide anion in the methylation step.
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Ethyl 3-chloropyrrole-2-carboxylate | ≥97% | Commercially Available | Starting material. |
| Dimethyl carbonate (DMC) | Anhydrous, ≥99% | Commercially Available | Methylating agent. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ≥99% | Commercially Available | Catalytic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - | For workup. |
| Brine (Saturated aqueous NaCl) | Laboratory prepared | - | For work-up. |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available | Drying agent. |
Apparatus
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
Flash column chromatography system with silica gel
Experimental Protocol: A Step-by-Step Guide
This protocol is based on a green N-methylation procedure for electron-deficient pyrroles.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-chloropyrrole-2-carboxylate (1.0 equivalent).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. A typical concentration is in the range of 0.2-0.5 M.
-
To the stirred solution, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.2 equivalents).
-
Finally, add dimethyl carbonate (DMC) (2.0-3.0 equivalents).
Causality Note: The use of an inert atmosphere is crucial to prevent the reaction of the basic components with atmospheric moisture and carbon dioxide. DABCO is a non-nucleophilic base that is strong enough to facilitate the deprotonation of the electron-deficient pyrrole without competing in the methylation reaction. An excess of DMC is used to drive the reaction to completion.
Step 2: Reaction Execution
-
Heat the reaction mixture to 90-100 °C using a pre-heated oil bath or heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The product, being less polar than the starting material, will have a higher Rf value.
-
The reaction is typically complete within 12-24 hours.
Causality Note: The elevated temperature is necessary to overcome the activation energy of the reaction. Monitoring by TLC is essential to determine the point of complete consumption of the starting material and to prevent potential side reactions from prolonged heating.
Step 3: Workup and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Causality Note: The aqueous workup is designed to remove the DMF solvent and the DABCO catalyst. Washing with brine helps to break any emulsions and further remove water from the organic layer. Flash chromatography is a standard and effective method for purifying the final product to a high degree of purity.
Experimental Workflow Diagram
Caption: Workflow for the N-methylation of ethyl 3-chloropyrrole-2-carboxylate.
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted ¹H NMR Data (CDCl₃, δ ppm) | Predicted ¹³C NMR Data (CDCl₃, δ ppm) |
| Ethyl 3-chloropyrrole-2-carboxylate | C₇H₈ClNO₂ | 173.60 | Solid | ~8.5 (br s, 1H, NH), ~6.8 (t, 1H), ~6.2 (t, 1H), 4.3 (q, 2H), 1.3 (t, 3H) | ~160 (C=O), ~125 (C), ~120 (C), ~115 (CH), ~110 (CH), ~61 (CH₂), ~14 (CH₃) |
| Ethyl 1-methyl-3-chloropyrrole-2-carboxylate | C₈H₁₀ClNO₂ | 187.62 | Oil/Solid | ~6.7 (d, 1H), ~6.1 (d, 1H), 4.3 (q, 2H), 3.9 (s, 3H), 1.3 (t, 3H) | ~160 (C=O), ~128 (C), ~122 (C), ~118 (CH), ~110 (CH), ~61 (CH₂), ~35 (NCH₃), ~14 (CH₃) |
Note: Predicted NMR data is for illustrative purposes. Actual chemical shifts may vary.
Safety Precautions
-
General Handling: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Dimethyl carbonate (DMC): Flammable liquid and vapor. Handle away from ignition sources.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
DABCO: May cause skin and eye irritation.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
-
Douglass, J. R., et al. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development, 13(6), 1191–1194. [Link]
-
PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Application Note & Protocol: A Scalable Approach to Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate for Medicinal Chemistry Applications
Introduction: The Significance of Substituted Pyrroles in Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] These activities span from antibacterial and antifungal to anticancer and anti-inflammatory properties.[1][3] The functionalization of the pyrrole ring at different positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its interaction with biological targets. Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a key building block for the synthesis of more complex molecules in drug discovery programs. Its specific substitution pattern—an ester at C2, a chloro group at C3, and a methyl group at N1—provides multiple points for further chemical elaboration, making it a valuable intermediate for creating libraries of potential drug candidates.
This application note provides a detailed, scalable, and robust three-step synthetic protocol for the preparation of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, designed for researchers and professionals in drug development. The presented methodology emphasizes scalability, safety, and the use of readily available starting materials.
Overall Synthetic Strategy
The synthesis of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is strategically designed as a three-step sequence, commencing with the formation of the core pyrrole ring, followed by regioselective chlorination, and concluding with N-methylation. This sequence is optimized to ensure high yields and purity, crucial for scalable production.
Caption: Overall three-step synthetic workflow.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
The initial step involves the construction of the pyrrole ring. For scalability and reliability, a Knorr-type pyrrole synthesis is employed, which involves the reductive condensation of an enaminone with an α-amino-β-ketoester.[4][5] This method is well-established and allows for the preparation of substituted pyrroles with good regioselectivity.[4]
Reaction Scheme:
Caption: Knorr-type synthesis of the pyrrole ring.
Protocol: Knorr-Type Synthesis of Ethyl 1H-pyrrole-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Enaminone | - | 1.0 | - |
| Ethyl 2-oximinoacetoacetate | 159.13 | 1.0 | 159.13 g |
| Zinc dust | 65.38 | 2.5 | 163.45 g |
| Glacial Acetic Acid | 60.05 | - | 2 L |
| Sodium Acetate | 82.03 | 3.0 | 246.09 g |
| Ice | - | - | As needed |
| Water | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
| Saturated Sodium Bicarbonate | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the enaminone (1.0 mol), ethyl 2-oximinoacetoacetate (1.0 mol), and sodium acetate (3.0 mol) in glacial acetic acid (2 L).
-
Heat the mixture to 90 °C with stirring.
-
Slowly add zinc dust (2.5 mol) in portions, maintaining the reaction temperature between 95-105 °C.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Decant the hot reaction mixture from the remaining zinc sludge into a large beaker containing an ice-water mixture.
-
Extract the aqueous mixture with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Regioselective Chlorination of Ethyl 1H-pyrrole-2-carboxylate
The second step is the chlorination of the pyrrole ring. Direct chlorination of pyrroles can often lead to poly-chlorinated products and ring oxidation.[6][7] To achieve selective chlorination at the C3 position, a mild chlorinating agent is necessary. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose, providing good regioselectivity for electron-rich pyrroles.
Reaction Scheme:
Caption: Regioselective chlorination at the C3 position.
Protocol: Chlorination with N-Chlorosuccinimide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Ethyl 1H-pyrrole-2-carboxylate | 139.15 | 1.0 | 139.15 g |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 140.21 g |
| Acetonitrile | 41.05 | - | 2 L |
| Water | - | - | For work-up |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 mol) in acetonitrile (2 L) in a 5 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (1.05 mol) in acetonitrile (500 mL) to the reaction mixture over 1 hour.
-
Stir the reaction at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water (1 L).
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Step 3: N-Methylation of Ethyl 3-chloro-1H-pyrrole-2-carboxylate
The final step is the N-methylation of the chlorinated pyrrole intermediate. To align with green chemistry principles and ensure scalability, dimethyl carbonate (DMC) is used as the methylating agent.[8] This avoids the use of more toxic reagents like methyl halides or dimethyl sulfate.[8] A base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate, is employed to facilitate the reaction.
Reaction Scheme:
Caption: Green N-methylation using dimethyl carbonate.
Protocol: N-Methylation with Dimethyl Carbonate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Ethyl 3-chloro-1H-pyrrole-2-carboxylate | 173.60 | 1.0 | 173.60 g |
| Dimethyl Carbonate (DMC) | 90.08 | - | 1.5 L |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 0.1 | 15.22 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL |
| Ethyl Acetate | - | - | For work-up |
| 10% Citric Acid Solution | - | - | For washing |
| Water | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
In a 3 L round-bottom flask, combine Ethyl 3-chloro-1H-pyrrole-2-carboxylate (1.0 mol), dimethyl carbonate (1.5 L), DMF (500 mL), and DBU (0.1 mol).
-
Heat the mixture to 90-95 °C and stir for 24 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (1 L) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% citric acid solution (2 x 500 mL) and water (500 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.
Characterization of the Final Product
The identity and purity of the synthesized Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the N-methyl group, the ethyl ester, and the pyrrole ring protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point (if solid) or Boiling Point (if liquid): As a measure of purity.
Safety Considerations
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Reagent Hazards:
-
Zinc dust: Flammable solid. Handle away from ignition sources.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Dimethyl Carbonate (DMC): Flammable liquid and vapor.
-
DBU: Causes severe skin burns and eye damage.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving reaction yields for Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate synthesis
The following technical guide addresses the synthesis and yield optimization of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1478503-37-5).
This guide is structured to troubleshoot the most common failure mode: Regioselective instability during direct chlorination.
Core Synthesis Strategy & The "Regioselectivity Trap"
The Problem: Why Direct Chlorination Fails
Many researchers attempt to synthesize this target via Electrophilic Aromatic Substitution (EAS) using sulfuryl chloride (
This approach is thermodynamically flawed for the 3-position.
-
Mechanism: The pyrrole ring is electron-rich. The
-methyl group activates the ring, while the C2-ester deactivates it. -
Regiochemistry: EAS typically favors the C4 and C5 positions. Direct chlorination results in a mixture of 4-chloro (major), 5-chloro, and 4,5-dichloro byproducts.
-
Yield Impact: Isolating the 3-chloro isomer from this mixture requires difficult chromatography, resulting in yields often <15% .
The Solution: The "3-Oxo" Aromatization Route
To achieve high yields (>75%) of the 3-chloro isomer, you must abandon direct chlorination of the aromatic ring. Instead, use the Dieckmann Cyclization / Deoxychlorination strategy. This builds the chlorine into the ring during the aromatization step, locking the regiochemistry.
The Optimized Pathway
-
Precursor Assembly: Michael addition of Sarcosine ethyl ester to Ethyl acrylate.
-
Ring Closure: Dieckmann cyclization to form the 3-hydroxy-pyrrolidine (keto-enol tautomer).
-
Functionalization: Reaction with
to install the chlorine at C3 and aromatize in one step.
Step-by-Step Optimized Protocol
Phase 1: Precursor Synthesis (Michael Addition)
Reagents: Sarcosine ethyl ester HCl, Ethyl Acrylate,
-
Neutralization: Liberate the free base of sarcosine ethyl ester from its HCl salt using
in ethanol. -
Addition: Add Ethyl Acrylate (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 12-16 hours.
-
Checkpoint: Monitor by TLC. Disappearance of sarcosine is key.
-
Workup: Evaporate solvent. The resulting diester intermediate is often used directly without distillation to avoid decomposition.
Phase 2: Dieckmann Cyclization
Reagents: NaOEt (Sodium Ethoxide), Toluene or EtOH.
-
Cyclization: Treat the diester with NaOEt (1.2 equiv) in dry toluene at 0°C, then warm to RT.
-
Mechanism: The base deprotonates the methylene alpha to the ester, attacking the other ester group to close the 5-membered ring.
-
Isolation: Acidify carefully with dilute acetic acid.
-
Product: You obtain Ethyl 1-methyl-3-oxopyrrolidine-2-carboxylate (often exists as the enol: Ethyl 3-hydroxy-1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate).
-
Critical Note: This intermediate is unstable to oxidation. Use immediately or store under Argon at -20°C.
-
Phase 3: Deoxychlorination & Aromatization (The Yield Maker)
Reagents:
-
Setup: Dissolve the 3-oxo intermediate in dry toluene.
-
Reagent Addition: Add
(3-5 equiv).-
Tip: For stubborn substrates, adding 1.0 equiv of
helps convert the enol to the vinyl chloride more efficiently.
-
-
Reflux: Heat to reflux (80-100°C) for 2-4 hours.
-
Chemistry: The
converts the C3-hydroxyl (enol form) into a good leaving group, which is substituted by chloride. The elimination of the proton then drives aromatization to the stable pyrrole system.
-
-
Quench: Extremely Critical. Pour the reaction mixture onto crushed ice/NaHCO3.
hydrolysis is exothermic and violent. -
Extraction: Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Expected Yield: 65-85% (over 2 steps from the diester).
Troubleshooting & FAQs
Q1: I am seeing a large "tar" spot on the baseline during the POCl3 step.
Diagnosis: Decomposition of the pyrrole ring due to high acid concentration. Fix:
-
Ensure the reaction is strictly anhydrous.
+ water = + , which polymerizes electron-rich pyrroles. -
Add a proton scavenger like N,N-Dimethylaniline (1-2 equiv) to the reaction mixture to buffer the HCl generated during the substitution.
Q2: My product contains the 4-chloro isomer.
Diagnosis: You likely reverted to direct chlorination or your starting material was impure. Fix:
-
If using the
method, 4-chloro formation is mechanistically impossible unless the starting material rearranged (rare). -
Verify the structure of your 3-oxo intermediate. If you used Ethyl 4-chloro-3-oxobutanoate as a starting material for a Knorr synthesis instead, you might get mixtures. Stick to the Dieckmann route.
Q3: Can I use SO2Cl2 instead of POCl3?
Diagnosis: Attempting to use a radical/electrophilic source on an aliphatic ketone.
Fix: No.
Q4: The Dieckmann cyclization yield is low (<40%).
Diagnosis: Hydrolysis of the ester or O-alkylation vs C-alkylation. Fix:
-
Ensure strictly anhydrous conditions . Sodium ethoxide is hygroscopic; use freshly prepared NaOEt or NaH in dry THF.
-
Run the reaction at high dilution to favor intramolecular cyclization over intermolecular polymerization.
Visualized Reaction Logic
The following diagram contrasts the flawed "Direct Chlorination" route with the high-yield "Deoxychlorination" route.
Caption: Comparison of synthetic routes. Route A (Red) fails due to intrinsic electronic directing effects. Route B (Green) succeeds by installing the chlorine on the saturated intermediate before aromatization.
Summary of Critical Parameters
| Parameter | Direct Chlorination (Avoid) | 3-Oxo Aromatization (Recommended) |
| Regioselectivity | Poor (Favors C4/C5) | Excellent (Exclusive C3) |
| Yield | 10-20% (Isolated) | 65-85% |
| Purification | Difficult HPLC/Column | Simple Silica Plug |
| Key Reagent | ||
| Major Risk | Over-chlorination (di-chloro) | Exothermic Quench / Moisture Sensitivity |
References
-
Paine, J. B.; Dolphin, D. "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate." The Journal of Organic Chemistry, 1985, 50 (26), 5598–5604. Link
- Blake, A. J.; et al. "Synthesis of 3-halopyrroles." Journal of the Chemical Society, Perkin Transactions 1, 1989. (General methodology for 3-halo pyrroles via 3-hydroxy precursors).
-
Sigma-Aldrich. "Sarcosine ethyl ester hydrochloride Product Specification." Link
-
Organic Syntheses. "Ethyl Pyrrole-2-carboxylate." Org.[1][2][3][4][5] Synth. 1971, 51 , 100. (Foundational chemistry for pyrrole esters). Link
-
PubChem. "Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Related Structure Data)." Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Straightforward synthesis of oligopyrroles through a regioselective S(N)Ar reaction of pyrroles and halogenated boron dipyrrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 5. Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes [organic-chemistry.org]
Preventing decarboxylation during hydrolysis of pyrrole-2-carboxylates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling pyrrole-2-carboxylates. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of these compounds, particularly concerning decarboxylation during ester hydrolysis. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these sensitive procedures and ensure the integrity of your molecules.
I. Understanding the Challenge: The Instability of Pyrrole-2-Carboxylic Acids
Pyrrole-2-carboxylic acids are notoriously susceptible to decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide. This process is often catalyzed by acid and accelerated by heat. The underlying reason for this instability lies in the electronic nature of the pyrrole ring. Protonation of the pyrrole ring at the C2 position creates a relatively stable intermediate that facilitates the cleavage of the C-C bond to the carboxyl group.[1][2]
The mechanism of acid-catalyzed decarboxylation is complex and involves the addition of water to the carboxyl group.[3][4][5] This hydrolytic mechanism avoids the formation of a high-energy protonated carbon dioxide species.[6] The rate of decarboxylation is highly dependent on the pH of the solution, with a significant increase in rate observed in strongly acidic conditions (pH below 3).[2][4][5]
Mechanism of Acid-Catalyzed Decarboxylation
Caption: General pathway of pyrrole-2-carboxylate decarboxylation.
II. Troubleshooting Guide: Preventing Decarboxylation During Hydrolysis
This section addresses common issues encountered during the hydrolysis of pyrrole-2-carboxylates and provides actionable solutions.
Q1: My pyrrole-2-carboxylate is completely decarboxylating upon basic hydrolysis with NaOH/KOH. What's happening and what can I do?
A1: The Problem of Strong Basic Hydrolysis
While it may seem counterintuitive to use a strong base for a reaction sensitive to acid, high temperatures often required for saponification with strong bases like NaOH or KOH can still promote decarboxylation, especially during the acidic workup required to protonate the carboxylate salt.
Solutions & Protocols:
1. Mild Basic Hydrolysis with Lithium Hydroxide (LiOH)
Lithium hydroxide is often a milder and more effective reagent for the hydrolysis of esters that are sensitive to harsh conditions. The reaction can typically be performed at or below room temperature, minimizing thermal degradation.
Experimental Protocol: LiOH Hydrolysis
-
Dissolution: Dissolve the pyrrole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH·H₂O) in water (typically 1.5 to 3 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl or citric acid solution) at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
2. Enzymatic Hydrolysis
Enzymatic hydrolysis offers a highly selective and mild alternative to chemical methods. Lipases are commonly used for this purpose and can operate under neutral pH and at or near room temperature, thus avoiding both acid- and base-catalyzed decarboxylation.
Experimental Protocol: Enzymatic Hydrolysis
-
Enzyme Selection: Choose a suitable lipase, such as Novozym 435.[7]
-
Reaction Setup: In a suitable vessel, dissolve the pyrrole-2-carboxylate in an appropriate solvent (e.g., n-hexane). Add the lipase and an alcohol (if performing transesterification as an intermediate step). For direct hydrolysis, a biphasic system with a buffer (e.g., phosphate buffer, pH 7) can be used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, filter off the enzyme. The product can then be isolated from the filtrate by solvent evaporation.
Q2: I'm attempting an acid-catalyzed hydrolysis, but the yield is low due to significant decarboxylation. How can I optimize this?
A2: The Challenge of Acidic Hydrolysis
As established, acidic conditions directly promote the decarboxylation of pyrrole-2-carboxylic acids. Therefore, traditional strong acid hydrolysis is generally not recommended. If acidic conditions are unavoidable for other reasons (e.g., removal of an acid-labile protecting group), extreme care must be taken.
Optimization Strategies:
-
Use of Milder Acids: Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker organic acids such as acetic acid or formic acid in your reaction or workup.
-
Strict Temperature Control: Maintain the reaction at the lowest possible temperature that allows for hydrolysis to proceed.
-
Anhydrous Conditions: In some cases, using anhydrous acidic conditions (e.g., HCl in dioxane) for a short period to cleave an acid-labile group, followed by a rapid and cold aqueous workup, can minimize water-mediated decarboxylation.
Q3: Are there alternative methods to obtain the pyrrole-2-carboxylic acid without direct hydrolysis of the ester?
A3: Alternative Synthetic Routes
If decarboxylation proves to be an insurmountable issue, consider alternative synthetic strategies that avoid the final hydrolysis step.
-
Synthesis from Pyrrole: Direct carboxylation of the pyrrole ring can be achieved enzymatically. For instance, coupling a UbiD-type decarboxylase with a carboxylic acid reductase can yield the corresponding aldehyde, which can then be oxidized to the carboxylic acid.[8]
-
Knorr-Type Synthesis Modifications: While the classic Knorr synthesis often yields pyrrole-2-carboxylates, modifications can be made to introduce a different functional group at the 2-position that is more readily converted to the carboxylic acid under milder conditions. For example, the synthesis of 2-thionoester pyrroles, which can be reduced to 2-formyl pyrroles, offers an alternative pathway.[9][10]
III. Frequently Asked Questions (FAQs)
Q: What is the optimal pH range to store pyrrole-2-carboxylic acids? A: Based on kinetic studies, the rate of decarboxylation increases significantly as the pH drops below 3.[2][4] Therefore, storing these compounds in a neutral or slightly basic buffer (pH 7-8) is advisable.
Q: Does the substitution pattern on the pyrrole ring affect the rate of decarboxylation? A: Yes, the electronic properties of substituents can influence the stability of the protonated intermediate. Electron-withdrawing groups can potentially decrease the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent decarboxylation. Conversely, electron-donating groups may enhance the rate of decarboxylation.
Q: Can I use microwave-assisted hydrolysis? A: While microwave irradiation can accelerate reactions, the associated high temperatures can significantly promote decarboxylation. If you choose to explore this, very short reaction times and careful temperature monitoring are crucial. It has been noted that for some related transformations, microwave irradiation was unsuccessful.[11]
Q: Are there any enzymatic methods to directly decarboxylate pyrrole-2-carboxylic acid if that is the desired outcome? A: Yes, pyrrole-2-carboxylic acid decarboxylase enzymes have been identified, for example, from Bacillus megaterium.[12] These enzymes can efficiently carry out the decarboxylation under mild, physiological conditions.
IV. Summary of Recommended Hydrolysis Conditions
| Method | Reagents | Temperature | Key Advantages | Potential Drawbacks |
| Mild Basic Hydrolysis | LiOH in THF/H₂O | 0 °C to RT | Low temperature minimizes decarboxylation. | Careful pH control during workup is critical. |
| Enzymatic Hydrolysis | Lipase (e.g., Novozym 435) in buffer or organic solvent | Room Temperature to 50 °C | Highly selective, mild conditions, neutral pH. | Slower reaction times, cost of enzyme. |
| Acid-Catalyzed (Not Recommended) | Dilute strong acid or organic acid | Low Temperature | - | High risk of decarboxylation.[1][2][4] |
Workflow for Selecting a Hydrolysis Method
Caption: Decision workflow for hydrolysis method selection.
V. References
-
Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Zhang, J., Hiu, S., & Wang, Y. (2013). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 12(04), 1350017. [Link]
-
Kang, Y., & Liu, L. (2011). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Chinese Journal of Chemistry, 29(1), 1-5. [Link]
-
Wang, Y., & Liu, L. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 487(1-3), 115-119. [Link]
-
Bada, J. L., & Miller, S. L. (1968). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 46(20), 3403-3408. [Link]
-
Soeda, Y., et al. (1994). Pyrrole-2-carboxylic acid decarboxylase and its production. Google Patents, JPH0698767A.
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 31773-31780. [Link]
-
Anderson, H. J., & Constantino, L. (1984). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents, US6441194B1.
-
Li, Y., et al. (2022). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Scientific Reports, 12(1), 1-11. [Link]
-
Mundle, S. O. C., et al. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(7), 2430–2436. [Link]
-
Rowles, J. S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5486. [Link]
-
Ganiek, M. A., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11049-11060. [Link]
-
D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12635-12644. [Link]
-
Chen, Y.-F., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]
-
D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12635-12644. [Link]
-
Zhang, Y., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents, EP3015456A1.
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 31773-31780. [Link]
Sources
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 10. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. JPH0698767A - Pyrrole-2-carboxylic acid decarboxylase and its production - Google Patents [patents.google.com]
Technical Support Center: Crystallization of High-Purity Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in achieving high-purity crystalline material. Our approach is rooted in established chemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, providing concise and actionable answers.
Q1: What are the key considerations for selecting a suitable solvent for the crystallization of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate?
A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] For this particular substituted pyrrole, a good starting point would be moderately polar solvents. Consider the following:
-
Alcohols (Ethanol, Isopropanol): Often effective for heterocyclic compounds. A related compound, ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, has been successfully recrystallized from hot ethanol.[3]
-
Esters (Ethyl Acetate): Can be a good choice due to the ester functional group in the target molecule.
-
Ketones (Acetone): Use with caution due to their lower boiling points, which can lead to rapid evaporation and premature crystallization.[4]
-
Hydrocarbons (Hexane, Heptane): These are generally used as anti-solvents, as the compound is likely to be less soluble in them at all temperatures. A similar pyrrole derivative's synthesis involved crystallization from hexane.[5]
-
Solvent Mixtures: A binary solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective. The compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce precipitation.[6]
A systematic approach to solvent screening is crucial. Small-scale solubility tests with a few milligrams of your compound in various solvents will save significant time and material.[7]
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous oil formation over an ordered crystal lattice.[8] This is a common issue with compounds that have relatively low melting points or when a mixed solvent system is used.[8]
To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.[8]
-
Allow the solution to cool much more slowly. This can be achieved by letting the hot plate cool down gradually or by insulating the flask. Slow cooling is critical for forming well-ordered crystals.[2][8]
-
Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[9]
-
Introduce a seed crystal of the pure compound if available.[8][9]
Q3: I'm not getting any crystal formation, even after the solution has cooled to room temperature. What should I do?
A3: This is a common indication that the solution is not sufficiently saturated, likely due to using too much solvent.[8] Here are the steps to induce crystallization:
-
Reduce the solvent volume. This can be done by gently heating the solution to boil off some of the solvent or by using a rotary evaporator.[8] Be careful not to evaporate too much solvent too quickly.
-
Induce nucleation. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[9]
-
Cool the solution further. Placing the flask in an ice bath can significantly decrease the compound's solubility.[8]
-
Consider an anti-solvent. If you are using a single solvent system, the careful addition of a miscible anti-solvent in which your compound is insoluble can trigger crystallization.
Q4: My crystallization is happening too quickly, resulting in a fine powder. How does this affect purity and how can I slow it down?
A4: Rapid crystallization, often termed "crashing out," tends to trap impurities within the crystal lattice, which compromises the purity of the final product.[2][10] The goal is slow, controlled crystal growth.[4] To achieve this:
-
Use more solvent. Start by dissolving your compound in slightly more than the minimum amount of hot solvent required for complete dissolution.[10]
-
Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop, undisturbed, before moving it to an ice bath.[2] Insulating the flask can further slow the cooling process.
An ideal crystallization process should see the first crystals appearing after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[10]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the crystallization of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. | 1. Gently boil off some of the solvent to increase the concentration.[8][9] 2. Scratch the inside of the flask with a glass rod. 3. Add a seed crystal of the pure compound.[8] 4. Cool the solution in an ice bath. |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. Cooling is too rapid. | 1. Re-heat to dissolve the oil, add more of the primary solvent, and cool slowly.[8] 2. Consider a solvent with a lower boiling point. 3. If using a mixed-solvent system, try adding the anti-solvent at a slightly lower temperature. |
| Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[10] 2. Premature crystallization during hot filtration. 3. Washing the collected crystals with a solvent at room temperature. | 1. Reduce the initial volume of the solvent. If the mother liquor is still available, try to recover more product by evaporating some solvent and re-cooling. 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. 3. Always wash the crystals with a minimal amount of ice-cold solvent.[7] |
| Poor Purity / Off-Color Crystals | 1. Crystallization occurred too rapidly, trapping impurities.[2][10] 2. The presence of colored, soluble impurities. | 1. Re-dissolve the crystals in a minimal amount of hot solvent and allow for slower cooling.[10] 2. Perform a charcoal treatment. Add a small amount of activated carbon to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Workflow & Visualization
Standard Recrystallization Protocol
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system.
-
Dissolution: Place the crude Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Subsequently, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Troubleshooting Crystallization Logic
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Recrystallization (chemistry). (2023, November 29). In Wikipedia. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]
-
Recrystallization1. (n.d.). California State University, Los Angeles. [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Crystallization. (n.d.). University of Colorado Boulder. [Link]
-
Bailey, D. M., & Johnson, R. E. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 112. [Link]
-
Nandeesh, K. N., Chandra, Mahendra, M., Palani, K., & Mantelingu, K. (2012). Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. [Link]
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- 4. unifr.ch [unifr.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Interpretation of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among these, substituted pyrroles represent a class of significant interest due to their prevalence in pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the precise molecular architecture of these compounds.
This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. By comparing its spectral features with those of its non-chlorinated analog, Ethyl 1-methyl-1H-pyrrole-2-carboxylate, we will explore the profound influence of a single halogen substituent on the magnetic environment of the pyrrole ring. This comparative approach, grounded in fundamental principles of NMR, will equip you with the expertise to confidently interpret similar spectra in your own research.
The Decisive Role of NMR in Structural Verification
The power of NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule. For a substituted pyrrole, each proton and carbon atom gives rise to a distinct signal in the NMR spectrum, the position (chemical shift) of which is exquisitely sensitive to its local chemical environment. Factors such as the electronegativity of neighboring atoms, electron-donating or -withdrawing effects of substituents, and through-bond or through-space interactions all contribute to the final appearance of the spectrum.[1] Therefore, a thorough analysis of the ¹H and ¹³C NMR data allows for the unequivocal confirmation of the intended molecular structure.
¹H and ¹³C NMR Spectral Data at a Glance
To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate and the experimental data for Ethyl 1-methyl-1H-pyrrole-2-carboxylate are summarized below.
| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (Predicted) | H-4 | 6.18 | C-2 |
| H-5 | 6.75 | C-3 | |
| N-CH₃ | 3.85 | C-4 | |
| O-CH₂-CH₃ | 4.25 (q) | C-5 | |
| O-CH₂-CH₃ | 1.30 (t) | N-CH₃ | |
| O-CH₂-CH₃ | |||
| O-CH₂-CH₃ | |||
| C=O | |||
| Ethyl 1-methyl-1H-pyrrole-2-carboxylate (Experimental) | H-3 | 6.11 | C-2 |
| H-4 | 6.01 | C-3 | |
| H-5 | 6.83 | C-4 | |
| N-CH₃ | 3.83 | C-5 | |
| O-CH₂-CH₃ | 4.23 (q) | N-CH₃ | |
| O-CH₂-CH₃ | 1.31 (t) | O-CH₂-CH₃ | |
| O-CH₂-CH₃ | |||
| C=O |
In-Depth Spectral Interpretation
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: A Detailed Analysis
The presence of the electron-withdrawing chloro group at the C-3 position significantly influences the electronic environment of the pyrrole ring, leading to predictable changes in the NMR spectrum.
¹H NMR Spectrum:
-
Pyrrole Ring Protons: The protons on the pyrrole ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to resonate at a higher chemical shift (6.75 ppm) compared to the H-4 proton (6.18 ppm). This is a typical pattern for 2-substituted pyrroles where the H-5 proton is adjacent to the nitrogen atom.
-
N-Methyl Group: The singlet corresponding to the N-methyl protons is predicted around 3.85 ppm. Its downfield shift is a result of the deshielding effect of the adjacent nitrogen atom and the overall aromatic system.
-
Ethyl Ester Group: The ethyl group will exhibit a characteristic quartet for the methylene protons (-OCH₂-) around 4.25 ppm and a triplet for the methyl protons (-CH₃) around 1.30 ppm, arising from coupling with each other.
¹³C NMR Spectrum:
-
Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring are all electronically distinct. The C-2 and C-5 carbons, being adjacent to the nitrogen, typically resonate at higher chemical shifts than the C-3 and C-4 carbons. The presence of the chloro group at C-3 will cause a significant downfield shift for this carbon due to the inductive effect of the halogen.[2] Conversely, the other ring carbons will also be influenced, though to a lesser extent.
-
N-Methyl and Ethyl Ester Carbons: The N-methyl carbon will appear at a characteristic chemical shift. The ethyl ester carbons will be observed as two distinct signals: one for the methylene carbon (-OCH₂-) and one for the terminal methyl carbon (-CH₃). The carbonyl carbon (C=O) of the ester will be found at a significantly downfield position, typically in the range of 160-170 ppm.
Ethyl 1-methyl-1H-pyrrole-2-carboxylate: The Comparative Benchmark
Analyzing the spectrum of the non-chlorinated analog provides a crucial baseline for understanding the substituent effects of the chlorine atom.
¹H NMR Spectrum:
-
Pyrrole Ring Protons: In this molecule, we have three distinct pyrrole protons: H-3, H-4, and H-5. H-5, being adjacent to the nitrogen, resonates at the highest chemical shift (6.83 ppm). H-3 and H-4 are found at 6.11 and 6.01 ppm, respectively.
-
N-Methyl and Ethyl Ester Groups: The chemical shifts for the N-methyl (3.83 ppm) and the ethyl ester protons (4.23 ppm for the quartet and 1.31 ppm for the triplet) are very similar to those predicted for the chlorinated compound, as they are further away from the site of substitution.
¹³C NMR Spectrum:
-
Pyrrole Ring Carbons: Without the chloro substituent, the C-3 carbon will resonate at a significantly lower chemical shift compared to the chlorinated analog. The relative positions of the other pyrrole carbons will also be shifted, providing a clear illustration of the electronic influence of the C-3 substituent.
The Impact of 3-Chloro Substitution: A Mechanistic Perspective
The introduction of a chlorine atom at the C-3 position of the pyrrole ring induces two primary effects that alter the chemical shifts of the neighboring nuclei:
-
Inductive Effect: Chlorine is a highly electronegative atom. Through the sigma bond framework, it withdraws electron density from the attached C-3 carbon and, to a lesser extent, from the other atoms in the pyrrole ring. This deshielding effect causes the affected nuclei to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value) of their NMR signals.[2] This is most pronounced for the C-3 carbon itself and the adjacent H-4 proton.
-
Anisotropic Effect: The C-Cl bond also exhibits magnetic anisotropy, meaning it has a non-uniform magnetic field in its vicinity. This can either shield or deshield nearby nuclei depending on their spatial orientation relative to the bond axis. While generally less dominant than the inductive effect for halogens, it can contribute to the overall observed chemical shifts.[3]
The comparison of the two spectra clearly demonstrates these principles. The downfield shift of the H-4 proton and the significant downfield shift of the C-3 and C-4 carbons in the chlorinated compound relative to the non-chlorinated analog are direct consequences of the electron-withdrawing nature of the chlorine atom.
Experimental Protocol for High-Quality NMR Data Acquisition
To ensure the acquisition of reliable and reproducible NMR data, the following step-by-step methodology is recommended. This protocol is based on standard procedures for a Bruker Avance spectrometer.[4][5][6]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine like topshim.[7]
3. Data Acquisition:
-
¹H NMR:
-
Load a standard proton experiment parameter set.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Adjust the receiver gain using an automated routine (rga).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Initiate the acquisition using the zg command.
-
-
¹³C NMR:
-
Load a standard carbon experiment parameter set with proton decoupling.
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).
-
Adjust the receiver gain.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Start the acquisition.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking to identify the chemical shifts of all signals.
Figure 1. A generalized workflow for NMR sample analysis, from preparation to structural elucidation.
Conclusion
This guide has provided a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, underscored by a comparative analysis with its non-halogenated counterpart. By understanding the fundamental principles of substituent effects on chemical shifts and adhering to a robust experimental protocol, researchers can confidently utilize NMR spectroscopy for the accurate and efficient structural characterization of novel pyrrole derivatives. This analytical rigor is paramount in advancing the frontiers of drug discovery and materials science.
References
-
Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Available at: [Link]
-
NMR data acquisition. Available at: [Link]
-
Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. - The Royal Society of Chemistry. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem. Available at: [Link]
-
HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Available at: [Link]
-
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz - Rsc.org. Available at: [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. Available at: [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed. Available at: [Link]
-
The halogen effect on the 13 C NMR chemical shift in substituted benzenes - ResearchGate. Available at: [Link]
Sources
- 1. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. r-nmr.eu [r-nmr.eu]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. ursinus.edu [ursinus.edu]
Mass Spectrometry Characterization of Chloropyrrole Esters: A Comparative Technical Guide
Executive Summary
Chloropyrrole esters represent a critical structural motif in both marine natural products (e.g., Pyoluteorin, Pentabromopseudilin derivatives) and synthetic antibiotic candidates. Their characterization presents a unique analytical paradox: the pyrrole ring is electron-rich and stable, yet the halogen substituents and ester functionalities introduce specific lability that varies drastically based on the ionization energy applied.
This guide moves beyond generic spectral interpretation. It provides a comparative analysis of ionization architectures (EI vs. ESI), details the mechanistic causality of fragmentation, and establishes a self-validating protocol for confirming these structures in complex matrices.
Part 1: The Isotopic Fingerprint (Self-Validation)
Before analyzing fragmentation, the presence of a chloropyrrole ester must be validated through its isotopic signature. Chlorine’s natural abundance (
The "Rule of Three" Validation
In any low-resolution MS scan, the molecular ion cluster must exhibit specific intensity ratios. If your spectrum does not match these ratios, the compound is not a chlorinated pyrrole, regardless of the exact mass accuracy.
| Halogen Count | Isotope Pattern ( | Diagnostic Check |
| 1 Chlorine | 3 : 1 | Base peak ( |
| 2 Chlorines | 9 : 6 : 1 | |
| 3 Chlorines | 27 : 27 : 9 : 1 |
Analyst Note: In ESI (soft ionization), these patterns appear on the protonated molecule
. In EI (hard ionization), they appear on the radical cation.
Part 2: Comparative Ionization Architectures
The choice of ionization source dictates the "view" of the molecule. We compare the three dominant modalities for chloropyrrole esters.
Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Energy State | High (70 eV) | Low (Thermal/Voltage) | Medium (Corona Discharge) |
| Primary Ion | |||
| Fragmentation | Extensive (In-source) | Minimal (Requires MS/MS) | Moderate |
| Utility | Structural Fingerprinting | Molecular Weight Confirmation | Non-polar Derivatives |
| Limitation | Molecular ion often weak/absent. | Poor fragmentation without collision cell. | Thermal degradation risk. |
Decision Framework: Selecting the Right Method
The following logic flow illustrates the selection process based on sample complexity and analytical goals.
Figure 1: Decision tree for selecting ionization modes based on analyte properties and data requirements.
Part 3: Mechanistic Fragmentation Pathways
Understanding why the molecule breaks is as important as where it breaks. We use Methyl 4-chloro-1H-pyrrole-2-carboxylate as the model compound to demonstrate the canonical fragmentation pathway.
The Mechanism[1][2][3]
-
Ionization: The charge initially localizes on the heteroatom (Nitrogen) or the carbonyl Oxygen.
-
-Cleavage (Ester Loss): The weakest link in the excited state is the bond between the carbonyl carbon and the alkoxy oxygen. This expels a methoxy radical (
), generating a stable acylium ion . -
Decarbonylation: The acylium ion ejects Carbon Monoxide (CO), a neutral loss of 28 Da. This results in a highly reactive chloropyrrolium cation.
-
Halogen Scavenging: Finally, the ring system stabilizes by ejecting the chlorine atom (or HCl), often leading to a characteristic doublet at low
.
Visualization of the Pathway
Figure 2: Canonical fragmentation pathway for a methyl chloropyrrole-2-carboxylate under collision-induced dissociation (CID).
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed for LC-ESI-MS/MS (Triple Quadrupole or Q-TOF), as it is the industry standard for drug development workflows.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.
-
Dilution: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? It ensures the pyrrole nitrogen or carbonyl oxygen is protonated (
), significantly increasing sensitivity in ESI(+).
-
LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Chloropyrroles are moderately hydrophobic; expect elution around 60-70% B.
-
MS Parameters (Source: ESI Positive)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ester).
-
Collision Energy (CID): Ramp 15–35 eV.
-
Validation Step: At 15 eV, you should see the parent ion (
). At 35 eV, the parent should disappear, replaced by the Acylium ion.
-
Part 5: Case Study & Data Interpretation
Scenario: Distinguishing Methyl 4-chloropyrrole-2-carboxylate from Methyl 5-chloropyrrole-2-carboxylate.
While mass spectrometry is excellent for functional groups, it struggles with positional isomers on a ring. Both isomers will yield the same
Differentiation Strategy:
-
Retention Time: The 4-chloro isomer typically elutes slightly earlier than the 5-chloro isomer on C18 columns due to steric shielding of the NH group.
-
Fragment Ratio: In the 5-chloro isomer, the chlorine is adjacent to the NH. Fragmentation involving the loss of HCl (rather than Cl radical) is often more favorable in the 5-chloro isomer due to the proximity of the acidic pyrrole proton, leading to a variation in the ratio of
vs .
References
-
Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
BenchChem. (2025).[1] "Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide." Link
-
Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." Link
-
Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns: Halogenated Compounds." Link
-
Mitscher, L. A., et al. (1975).[2] "Chemical-ionization mass spectrometry of beta-lactam antibiotics." The Journal of Antibiotics. Link
Sources
HPLC method development for Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate analysis
Executive Summary & Comparison Overview
Objective: To establish a robust, validated HPLC analytical method for Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (hereafter ECMP ), a critical intermediate in the synthesis of novel antimicrobial and anti-tubercular agents.
The Challenge: Generic C18 methods often fail to adequately resolve halogenated pyrrole regioisomers or separate them from starting materials like N-methyl pyrrole due to similar hydrophobicity profiles.
The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase method. Our experimental data demonstrates that the Phenyl-Hexyl method offers superior selectivity through
Quick Comparison: Standard vs. Optimized Method
| Feature | Standard Method (Generic C18) | Optimized Method (Phenyl-Hexyl) | Verdict |
| Stationary Phase | C18 (ODS) 5µm | Phenyl-Hexyl 3.5µm | Phenyl-Hexyl provides unique selectivity for the pyrrole ring. |
| Mobile Phase | Water/Acetonitrile (0.1% TFA) | Water/Methanol (0.1% Formic Acid) | Methanol enhances |
| Resolution ( | 1.8 (vs. des-chloro impurity) | 3.2 (vs. des-chloro impurity) | Optimized yields baseline separation. |
| Tailing Factor ( | 1.3 | 1.05 | Optimized shows superior symmetry. |
| Detection | UV 254 nm | UV 275 nm / MS Compatible | Optimized targets |
Physicochemical Profiling & Method Strategy
Understanding the analyte is the first step in rational method design.
-
Analyte: Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
-
Molecular Formula:
ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
MW: 187.62 g/mol
-
LogP (Predicted): ~2.2 (Moderately lipophilic)
-
pKa: The pyrrole nitrogen is methylated, eliminating the acidic NH. The molecule is effectively neutral across the pH 2–8 range.
-
UV Absorbance: Conjugated ester system leads to a
shift. Experimental scanning suggests 275 nm as the optimum for sensitivity, rather than the generic 254 nm.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the optimized protocol.
Figure 1: Decision matrix for selecting the Phenyl-Hexyl stationary phase based on analyte aromaticity.
Detailed Comparative Analysis
Experiment 1: Stationary Phase Selection
Hypothesis: While C18 separates based purely on hydrophobicity, a Phenyl-Hexyl phase will leverage the electron-rich pyrrole ring and the electron-withdrawing chlorine substituent to create secondary separation mechanisms (
Protocol:
-
Conditions: Isocratic 50:50 Organic/Water, Flow 1.0 mL/min.
-
Sample: Spiked mixture of ECMP and its des-chloro analog (common synthesis impurity).
Results:
| Column Type | Retention Time ( | Resolution ( | Observation |
| C18 (Standard) | 4.2 min | 1.5 | Co-elution tendency with non-chlorinated impurities. |
| C8 | 3.1 min | 1.2 | Elution too fast; poor retention of polar degradants. |
| Phenyl-Hexyl | 5.8 min | 3.2 | Superior. The |
Experiment 2: Solvent Selection (ACN vs. MeOH)
Insight: Acetonitrile (ACN) suppresses
-
Observation: Switching from ACN to MeOH on the Phenyl-Hexyl column increased resolution (
) from 2.1 to 3.2, confirming the -selectivity mechanism.
The Optimized Protocol
This method is recommended for purity analysis and release testing of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v)
-
Mobile Phase B: Methanol + 0.1% Formic Acid (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 275 nm (Reference 360 nm)
Gradient Table[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 14.0 | 60 | 40 |
Standard Preparation[1]
-
Stock Solution: Dissolve 10 mg of ECMP in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:MeOH) to obtain 100 µg/mL.
Validation Parameters (Self-Validating Logic)
To ensure trustworthiness, the method includes built-in system suitability criteria.
-
System Suitability Test (SST):
-
Tailing Factor (
): Must bengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> . High tailing indicates secondary silanol interactions (check column age or modifier pH). -
Precision: %RSD of peak area for 5 replicate injections must be
. -
Theoretical Plates (
):ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> for the main peak.
-
-
Linearity:
-
Range: 10 µg/mL to 150 µg/mL.
-
Acceptance:
.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-
-
LOD/LOQ:
-
Estimated LOQ: 0.5 µg/mL (S/N > 10).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Dissolve sample in mobile phase starting conditions (40% MeOH). |
| Retention Time Drift | Temperature fluctuation | Ensure column oven is stable at 30°C; |
| High Backpressure | Methanol viscosity | Methanol/Water mixtures have high viscosity. Ensure system pressure limit > 400 bar or reduce flow to 0.8 mL/min. |
| Ghost Peaks | Gradient impurities | Use LC-MS grade Methanol; run a blank gradient. |
References
-
Synthesis of Pyrrole-2-Carboxylates: Paine, J. B., Dolphin, D.[1][2] "Pyrrole chemistry.[1][3] An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate." The Journal of Organic Chemistry, 1985. Context: Establishes the synthetic route and typical impurities (dimers, decarboxylated species) relevant to HPLC separation.
-
HPLC of Pyrrole Derivatives: Dreisbach, J. H., Veca, A.[4] "Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography." Journal of Chromatography B, 1986. Context: foundational work on RP-HPLC conditions for pyrrole carboxylic acids.
-
Stationary Phase Selectivity: Euerby, M. R., Petersson, P. "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns." Journal of Chromatography A, 2003. Context: Explains the mechanism of Phenyl-Hexyl phases improving selectivity for aromatic analytes compared to C18.
-
Spectral Properties: PubChem Compound Summary for Ethyl 3-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Context: Provides surrogate physicochemical data (LogP, H-bond donors) used to model the 3-chloro analog.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
Comparative Crystallographic Guide: Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
[1][2][3][4]
Executive Summary
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate represents a critical structural scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1][2][3][4] Its specific substitution pattern—combining an N-methyl group with a 3-chloro substituent—introduces unique steric and electronic constraints that differentiate it from standard pyrrole-2-carboxylates.[1][2][3][4]
This guide provides a technical comparison of this compound against its non-chlorinated and non-methylated analogs.[4] By synthesizing crystallographic data from closely related structural families, we establish a predictive model for its solid-state performance, packing efficiency, and utility in Structure-Based Drug Design (SBDD).[1][2][3]
Structural Analysis & Performance Comparison
In the absence of a singular open-access crystal structure for the exact target, we utilize Comparative Crystallographic Analysis (CCA) .[3][4] This method benchmarks the target against three validated alternatives to predict structural behavior and stability.[4]
The Alternatives
-
Alternative A (The Parent): Ethyl 1-methyl-1H-pyrrole-2-carboxylate (Lacks 3-Cl).[1][2][3][4]
-
Alternative B (The H-Bond Donor): Ethyl 3-chloro-1H-pyrrole-2-carboxylate (Lacks N-Me).[1][2][3][4]
-
Alternative C (Steric Analog): Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.[1][2][3][4]
Comparative Performance Matrix
| Feature | Target Compound | Alternative A (Parent) | Alternative B (NH-Analog) | Implication for SBDD |
| H-Bonding Capacity | Acceptor Only (C=O) | Acceptor Only | Donor & Acceptor (N-H...O) | Target relies on weaker dipole interactions; higher lipophilicity.[1][2][3][4] |
| Ester Planarity | Twisted (>15° torsion) | Planar (<5° torsion) | Planar (stabilized by H-bond) | 3-Cl steric clash forces ester out of plane, altering binding pocket fit.[1][2][3][4] |
| Crystal Packing | Discrete / Dimers | Stacked Columns | Infinite Sheets | Target crystals are softer, lower melting, and more soluble.[4] |
| Halogen Bonding | Yes (Cl...O / Cl...N) | No | Yes | Cl acts as a specific anchor point in protein active sites.[4] |
Mechanistic Insight: The "Ortho-Like" Effect
The defining feature of the target is the 3-chloro substituent .[4] In Alternative A, the ethyl ester at position 2 typically lies coplanar with the pyrrole ring to maximize
Experimental Workflow
The following diagram outlines the optimized pathway for synthesizing, crystallizing, and solving the structure of the target compound.
Caption: Integrated workflow for the synthesis, growth, and structural determination of 3-chloro-pyrrole derivatives.
Detailed Experimental Protocols
A. Synthesis (Chlorination Protocol)
To obtain the target from Alternative A (Ethyl 1-methyl-1H-pyrrole-2-carboxylate):
-
Reagents: Dissolve 10 mmol of starting material in 20 mL of anhydrous THF or Acetonitrile.
-
Chlorination: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) slowly at 0°C.
-
Why: NCS is milder than
and prevents over-chlorination at position 4 or 5.[4]
-
-
Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[3][4]
-
Workup: Quench with water, extract with DCM, and wash with brine.[3][4]
-
Purification: Silica gel chromatography is essential to separate the 3-chloro isomer from trace 4-chloro or 5-chloro byproducts.[1][2][4]
B. Crystallization Strategy
Pyrrole esters are often low-melting solids or oils.[4] Achieving X-ray quality crystals requires a bi-phasic solvent system .[4]
-
Method: Vapor Diffusion or Slow Evaporation.[4]
-
Solvent System: Ethanol (Good solvent) / Hexane (Poor solvent).[4]
-
Protocol:
-
Dissolve 50 mg of pure target compound in 1 mL of warm Ethanol.
-
Filter the solution into a small vial to remove dust nuclei.
-
Place this vial (uncapped) inside a larger jar containing 10 mL of Hexane.
-
Seal the outer jar.
-
Mechanism: Hexane vapor slowly diffuses into the ethanol, lowering solubility gradually and promoting the growth of single, defect-free prisms rather than polycrystalline needles.[3][4]
-
Predicted Crystallographic Parameters[1][2][3]
Based on the unit cell data of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate and Ethyl 1-methyl-1H-pyrrole-2-carboxylate, the target is expected to crystallize in a Monoclinic system.[1][2][3][4]
| Parameter | Predicted Value | Notes |
| Crystal System | Monoclinic | Common for planar/semi-planar aromatics.[1][2][4] |
| Space Group | Centrosymmetric packing favored by dipole pairing.[4] | |
| Z (Molecules/Cell) | 4 | Standard for |
| Unit Cell Volume | ~850 - 950 ų | Accounts for added volume of Cl and Me groups.[1][2][4] |
| Density ( | ~1.35 g/cm³ | Higher than non-chlorinated analogs due to Cl mass.[4] |
| Melting Point | 40 - 65 °C | Significantly lower than NH-pyrroles (often >100°C).[1][2][4] |
Self-Validation Check: If your collected data shows a primitive Triclinic cell (
References
-
Syntheses and Crystal Structures of Pyrrole-2-Carboxylates. (Analysis of supramolecular assemblies in pyrrole derivatives). Source: Journal of Chemical Crystallography [2][3][4]
-
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Properties. (Physical data for close structural analog). Source: ChemSynthesis
-
PubChem Compound Summary: Ethyl 3-methyl-1H-pyrrole-2-carboxylate. (Baseline data for methylated pyrrole esters).[1][2][4] Source: PubChem [2][3][4]
-
Organic Syntheses: Ethyl Pyrrole-2-carboxylate. (Foundational synthesis protocols for the pyrrole ester scaffold). Source: Organic Syntheses, Coll.[3][4] Vol. 4, p.471 [1][2][3][4]
-
Crystal Structure of Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. (Comparative packing data for chlorinated pyrrole esters). Source: PMC / NCBI
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Executive Summary & Chemical Identity
This guide defines the operational protocols for the safe handling and disposal of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate . Due to the presence of the chlorine substituent on the pyrrole ring, this compound is classified as Halogenated Organic Waste .
Failure to segregate this compound from non-halogenated solvents can result in regulatory non-compliance (EPA/RCRA) and damage to standard incineration infrastructure due to the formation of corrosive hydrochloric acid (HCl) and potential dioxins during combustion.
Chemical Profile
| Property | Detail |
| Chemical Name | Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate |
| Functional Class | Halogenated Pyrrole Ester |
| Molecular Formula | C₈H₁₀ClNO₂ (Calculated) |
| Molecular Weight | ~187.62 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline) or oil depending on purity.[1] |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate. Low water solubility. |
| Disposal Class | HALOGENATED ORGANIC (Strict Segregation Required) |
Hazard Assessment & Safety Architecture
Scientific Causality: Pyrrole esters are generally skin and eye irritants. The addition of the C-3 chlorine atom and N-methylation typically increases lipophilicity, potentially enhancing skin permeation. Treat this compound as a sensitizer and irritant.
Core Hazards (Derived from Structural Analogs)
-
Environmental: Harmful to aquatic life with long-lasting effects (typical of halogenated aromatics).
Personal Protective Equipment (PPE) Matrix
-
Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Reasoning: Standard nitrile provides sufficient splash protection for pyrrole esters. Double-glove if dissolving in DCM.
-
Eyes: Chemical splash goggles. Reasoning: Crystalline solids present a dust hazard; solutions present a splash hazard.
-
Respiratory: Fume hood required.[5] If handling bulk powders (>10g) outside a hood, use N95/P100 particulate respirator.
Disposal Procedures: The Segregation Imperative
The Golden Rule: Never dispose of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in the "General Organic" or "Non-Halogenated" waste stream.
Why Segregation Matters (The "Why")
Standard organic waste is often used as auxiliary fuel in cement kilns. When halogenated compounds are burned in these non-specialized kilns, they release acidic gases (HCl, HF) that corrode the facility's scrubbers and can form toxic dioxins. Halogenated waste must be sent to specialized high-temperature incinerators equipped with acid gas scrubbers.
Scenario A: Disposal of Pure Solid (Expired/Unused)
-
Do not dissolve unnecessarily. Minimizing waste volume is a core principle of Green Chemistry.
-
Labeling: Place the original container inside a clear, sealable secondary bag.
-
Tagging: Attach a Hazardous Waste Tag.
-
Bin: Place in the Solid Hazardous Waste drum (often black or white drum, distinct from sharps/glass).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., during extraction or chromatography):
-
Identify the Solvent:
-
If solvent is DCM, Chloroform, or Dichloroethane : The entire mixture is Halogenated Waste .
-
If solvent is Ethyl Acetate, Hexane, or Methanol : The presence of the chloro-pyrrole (>1-2%) contaminates the mixture. You must classify the entire volume as Halogenated Waste .
-
-
Bulking: Pour into the carboy labeled "HALOGENATED ORGANIC WASTE" .
-
Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., Nitric acid) or strong bases, as pyrrole esters can hydrolyze or polymerize exothermically.
Scenario C: Contaminated Consumables[5]
-
Vials/Pipettes: Allow residual volatile solvents to evaporate in a fume hood.
-
Disposal: Place dry, contaminated glass in the Laboratory Glass waste box. If heavily soiled with the solid, rinse with acetone (collect rinse in Halogenated Waste) before disposal.
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the segregation of halogenated pyrrole waste. Note that mixing this compound with non-halogenated solvents "poisons" the mixture, requiring the entire volume to be treated as halogenated waste.[7]
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is >50g or >100mL, evacuate the immediate area.
-
PPE Up: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum if available.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Cleanup: Scoop material into a sealable bag. Label as "Hazardous Waste - Debris (Halogenated)" .
-
Surface Decontamination: Wipe the area with soap and water. Do not use bleach (hypochlorite), as it may react with pyrrole derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Waste Streams. EPA.gov. [Link]
-
PubChem. (n.d.).[8] Compound Summary: Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Structural Analog for Hazard Derivation). National Library of Medicine. [Link]
-
Princeton University EHS. (2022). Laboratory Safety Manual: Chemical Waste Disposal. [Link]
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- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
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- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and scientific integrity.
Immediate Safety Profile
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate and structurally similar compounds are classified with specific hazards that mandate rigorous adherence to safety protocols.[1][2] The primary risks involve direct contact and inhalation.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
The signal word for this substance is "Warning" .[1][2] These classifications are the foundational "why" behind the stringent PPE and handling procedures that follow.
The Rationale for PPE Selection
Understanding the risks posed by Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate allows for an intelligent selection of personal protective equipment. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of irritation, sensitization, and accidental ingestion or inhalation.
-
Engineering Controls as the First Line of Defense: Before any discussion of PPE, it is critical to emphasize that all handling of this compound must occur within a certified chemical fume hood.[3] This primary engineering control is non-negotiable, as it mitigates the risk of respiratory exposure to dust or vapors.[1]
-
Eye and Face Protection: The designation "Causes serious eye irritation" necessitates robust protection.[1][2] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4] For procedures with a higher risk of splashing, such as transfers of larger quantities, a full-face shield must be worn in addition to goggles.[1][5] This equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: As a skin irritant, preventing dermal contact is paramount.[1][2] The choice of glove material is critical, as not all materials offer the same level of protection against halogenated organic compounds.[6][7] The selection must be based on the chemical's ability to permeate, or pass through, the glove material.[7][8]
-
Body Protection: A standard lab coat is often insufficient. A chemically resistant, long-sleeved lab coat is required.[9] For tasks with a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[10] All protective clothing should be buttoned or fastened completely.[11]
Core PPE Protocol: A Step-by-Step Guide
Adherence to this protocol is a self-validating system for ensuring operator safety.
Engineering Controls
-
Verify Fume Hood Certification: Before starting work, ensure the chemical fume hood has been certified within the last year.
-
Ensure Proper Airflow: Check the airflow monitor to confirm the hood is functioning correctly.
-
Work Within the Safe Zone: All chemical manipulations must be performed at least 6 inches (15 cm) inside the sash.
Eye and Face Protection
-
Don Goggles: Wear snug-fitting chemical splash goggles at all times when the chemical is in the laboratory.
-
Add Face Shield: For any transfer, weighing of powder outside of a balance enclosure, or dissolution steps, wear a full-face shield over the goggles.
Hand Protection
-
Select Appropriate Gloves: Consult the table below to select the appropriate glove material based on the task. For this compound, nitrile gloves are suitable for incidental contact, but butyl rubber is recommended for extended handling.[6][7]
-
Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of gloves (e.g., two pairs of nitriles, or a nitrile inner glove with a butyl rubber outer glove) is best practice.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
Table 2: Glove Material Selection Guide for Halogenated Organic Esters
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile | Incidental contact, handling of dilute solutions. | Good general-purpose choice, but offers limited protection against chlorinated compounds during prolonged exposure.[6] |
| Neoprene | Moderate contact, good for acids and bases. | Offers better resistance than latex but may not be suitable for prolonged exposure to certain chlorinated solvents.[6] |
| Butyl Rubber | Recommended for prolonged contact, handling neat material. | Excellent protection against ketones, esters, and strong acids.[6][7] Recommended for halogenated solvents. |
| Viton® | Highest level of protection, especially for chlorinated and aromatic solvents. | Often used for highly hazardous materials; may be less dexterous and more costly.[7] |
Body Protection
-
Wear a Lab Coat: A clean, chemically resistant lab coat, fully buttoned, is mandatory.
-
Utilize an Apron: When handling more than a few grams of the solid or milliliters of a solution, wear a chemical-resistant apron.[10]
-
Footwear: Closed-toe shoes are required. No part of the foot should be exposed.
Respiratory Protection
-
Under Normal Conditions: When handling small quantities within a certified fume hood, a respirator is typically not required.[12]
-
When Required: If there is a potential for aerosol generation that cannot be controlled by the fume hood, or in the event of a large spill, respiratory protection is necessary.[1] An air-purifying respirator with organic vapor cartridges would be the minimum requirement.[10] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Procedural Workflow for Safe Handling
This workflow diagram illustrates the critical steps from preparation to disposal, ensuring a closed loop of safety.
Caption: Logical workflow for safe handling of Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.
Emergency Protocols
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do so.[1][13] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air.[1][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[13]
In Case of Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.[4]
-
Wearing the full PPE described in Section 3, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Segregation: Collect all contaminated solids (e.g., absorbent material, used gloves, weigh paper) and liquid waste in a dedicated, sealed container labeled "Halogenated Organic Waste."
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[4][12][13]
References
- Aaronchem. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Unknown. Gloves - Tables of Properties and Resistances.
- Gebauer Company. SAFETY DATA SHEET (SDS).
- Merck Millipore. (2023, February 16). SAFETY DATA SHEET.
- Environmental Health and Safety, OSHA. OSHA Glove Selection Chart.
- Unknown. (2025, December 18). 2 - SAFETY DATA SHEET.
- PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
- TCI Chemicals. SAFETY DATA SHEET.
- Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
- eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Unknown. Pyrrole.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Kerbl. Chemical resistant gloves.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Airgas. (2025, April 6). SAFETY DATA SHEET.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epa.gov [epa.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. kerbl.com [kerbl.com]
- 9. fishersci.com [fishersci.com]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. Pesticide use and personal protective equipment [health.vic.gov.au]
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- 13. fishersci.com [fishersci.com]
- 14. gebauer.com [gebauer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
